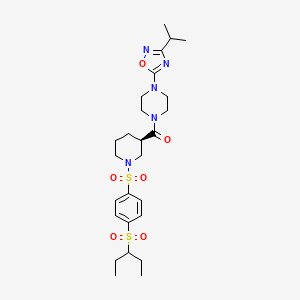

DX3-235

Description

Propriétés

Formule moléculaire |

C26H39N5O6S2 |

|---|---|

Poids moléculaire |

581.8 g/mol |

Nom IUPAC |

[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C26H39N5O6S2/c1-5-21(6-2)38(33,34)22-9-11-23(12-10-22)39(35,36)31-13-7-8-20(18-31)25(32)29-14-16-30(17-15-29)26-27-24(19(3)4)28-37-26/h9-12,19-21H,5-8,13-18H2,1-4H3/t20-/m1/s1 |

Clé InChI |

UFKYDDBMWHWQPP-HXUWFJFHSA-N |

SMILES isomérique |

CCC(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](C2)C(=O)N3CCN(CC3)C4=NC(=NO4)C(C)C |

SMILES canonique |

CCC(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=NC(=NO4)C(C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Rise of Benzene-1,4-disulfonamides: A Technical Guide to the Discovery and Synthesis of Novel OXPHOS Inhibitors Like DX3-235

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of a promising class of anti-cancer compounds: benzene-1,4-disulfonamides. The emergence of these molecules, exemplified by the potent derivative DX3-235, offers a new therapeutic strategy targeting the metabolic vulnerability of cancer cells. This document details the scientific journey from a phenotypic screen to the optimization of lead compounds, presenting key data, experimental methodologies, and the underlying biological pathways.

Discovery: Targeting the Metabolic Engine of Cancer

The discovery of the benzene-1,4-disulfonamide scaffold as an anti-cancer agent originated from a phenotypic screen designed to identify compounds that selectively induce cytotoxicity in cancer cells under conditions of metabolic stress.[1][2][3][4] Researchers utilized a galactose-containing medium, which forces cells to rely on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production, rather than glycolysis.[1][2] In this screen, the parent compound, benzene-1,4-disulfonamide, emerged as a significant "hit," demonstrating selective lethality to cancer cells dependent on OXPHOS.[1][2][3][4] This pivotal finding established the benzene-1,4-disulfonamide core as a viable starting point for the development of potent and selective OXPHOS inhibitors.[1][2]

The subsequent multi-parameter optimization campaign led to the development of highly potent analogs, including this compound (also referred to as compound 65).[2][3][4] These efforts have validated the therapeutic potential of this chemical class, particularly for cancers known to be heavily reliant on aerobic metabolism.[2]

Synthesis of Benzene-1,4-disulfonamides

The synthesis of the core benzene-1,4-disulfonamide structure and its derivatives is a well-established process rooted in fundamental organic chemistry principles.

Core Scaffold Synthesis

The synthesis of the parent benzene-1,4-disulfonamide molecule is typically achieved through a three-step process:

-

Disulfonation of Benzene: The process begins with the electrophilic aromatic substitution of benzene with fuming sulfuric acid (oleum). The reaction conditions are carefully controlled to favor the formation of the 1,4-disubstituted (para) isomer, a process governed by thermodynamic control due to the reversibility of sulfonation.[1]

-

Conversion to Disulfonyl Chloride: The resulting benzene-1,4-disulfonic acid is then converted to the more reactive benzene-1,4-disulfonyl chloride intermediate. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]

-

Amination: The final step involves the reaction of benzene-1,4-disulfonyl chloride with ammonia to yield benzene-1,4-disulfonamide.[1]

Synthesis of Derivatives like this compound

The development of more potent analogs like this compound involves a more complex, multi-step synthetic route designed to explore the structure-activity relationship (SAR). A general strategy for creating a library of diverse benzene-1,4-disulfonamide derivatives is outlined below:

-

Initial Sulfonamide Formation: The synthesis often commences with a commercially available starting material, such as p-bromophenyl sulfonyl chloride, which is reacted with a desired primary or secondary amine to form the first sulfonamide bond.[5]

-

Buchwald-Hartwig Coupling: A palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is then employed to introduce a thiol-containing fragment. For instance, the sulfonamide intermediate can be coupled with benzyl mercaptan.[5]

-

Oxidative Chlorination: The sulfide intermediate is then subjected to oxidative chlorination to generate the second sulfonyl chloride group.[5]

-

Final Amination: The final step involves the reaction of the newly formed sulfonyl chloride with another amine to complete the synthesis of the target benzene-1,4-disulfonamide derivative.[5]

This modular synthetic approach allows for the systematic modification of different parts of the molecule to optimize for potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Inhibition of Oxidative Phosphorylation

Benzene-1,4-disulfonamides, including the highly potent this compound, exert their anti-cancer effects by targeting a critical cellular process: oxidative phosphorylation (OXPHOS). Specifically, these compounds have been identified as inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[2]

By inhibiting Complex I, these molecules disrupt the transfer of electrons from NADH to the rest of the ETC. This has two major consequences:

-

Inhibition of Proton Pumping: The flow of electrons through the ETC is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. By blocking Complex I, benzene-1,4-disulfonamides prevent the establishment of the proton gradient that is essential for ATP synthesis.

-

Decreased ATP Production: The proton gradient generated by the ETC drives ATP synthase (Complex V) to produce ATP. With a diminished proton gradient, ATP synthesis is significantly reduced, leading to an energy crisis within the cancer cell and ultimately, cell death.[2]

This mechanism of action is particularly effective against cancer cells that are highly dependent on OXPHOS for their energy needs.

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for benzene-1,4-disulfonamide and its derivatives from published studies.

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line | Assay Conditions | IC₅₀ (µM) |

| Benzene-1,4-disulfonamide (1) | UM16 Pancreatic Cancer | Galactose medium | 0.58 |

| R-enantiomer (2) | UM16 Pancreatic Cancer | Galactose medium | 0.31 |

| S-enantiomer (3) | UM16 Pancreatic Cancer | Galactose medium | >10 |

| Compound 53 | MIA PaCa-2 | Not specified | 0.05 |

Table 2: Mechanism of Action - Target Engagement

| Compound | Assay | IC₅₀ (nM) |

| R-enantiomer (2) | NAD/NADH ratio | 312 ± 67 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of benzene-1,4-disulfonamides.

Cell Viability Assays (MTT Assay)

-

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., MIA PaCa-2, BxPC-3) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of the test compounds in either standard glucose-containing medium or galactose-containing medium.

-

After a specified incubation period (e.g., 3 or 7 days), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

-

Figure 2: MTT Assay Workflow.

NAD/NADH Ratio Assay

-

Objective: To assess the impact of the compounds on the cellular redox state, which is indicative of mitochondrial function.

-

Methodology:

-

Cancer cells are treated with the test compounds for a specified period.

-

The cells are then lysed to release intracellular components.

-

The levels of NAD⁺ and NADH are quantified using a commercially available bioluminescent or colorimetric assay kit.

-

The ratio of NAD⁺ to NADH is calculated. A decrease in this ratio is indicative of Complex I inhibition.

-

Conclusion and Future Directions

The discovery and optimization of benzene-1,4-disulfonamides, culminating in potent molecules like this compound, represent a significant advancement in the field of cancer metabolism. These compounds have demonstrated a clear mechanism of action by inhibiting OXPHOS at Complex I, leading to cytotoxicity in metabolically vulnerable cancer cells. The modular synthesis allows for extensive chemical exploration to further refine the pharmacological properties of this promising class of drugs.

Future research will likely focus on comprehensive preclinical evaluation, including in vivo efficacy in a broader range of cancer models, detailed pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers to guide clinical development. The continued investigation of benzene-1,4-disulfonamides holds the promise of delivering a new and effective therapeutic option for patients with difficult-to-treat cancers.

References

- 1. Benzene-1,4-disulfonamide|OXPHOS Inhibitor|RUO [benchchem.com]

- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Role of OXPHOS in Cancer with DX3-235: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DX3-235, a potent inhibitor of oxidative phosphorylation (OXPHOS), and its application in cancer research. This compound belongs to a novel class of benzene-1,4-disulfonamides that target Complex I of the mitochondrial electron transport chain.[1] By disrupting the primary energy-generating process in a subset of cancer cells, this compound and its analogs present a promising therapeutic strategy, particularly for cancers reliant on mitochondrial respiration. This document details the quantitative effects of this compound series, outlines key experimental protocols for its investigation, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro efficacy of this compound's close analogs, DX3-213B and DX3-234, in the pancreatic cancer cell line MIA PaCa-2. This data highlights their potent activity in inhibiting key cellular processes related to OXPHOS.

Table 1: In Vitro Activity of DX3-213B in MIA PaCa-2 Cells [2]

| Parameter | IC50 (nM) | Description |

| Cell Proliferation (in galactose) | 9 | Inhibition of cell growth in media where cells are forced to rely on OXPHOS. |

| OXPHOS Complex I Inhibition | 3.6 | Direct inhibition of the enzymatic activity of Complex I, reducing the NAD+/NADH ratio. |

| ATP Depletion | 11 | Reduction in cellular ATP levels as a direct consequence of OXPHOS inhibition. |

Table 2: In Vitro Activity of DX3-234 in MIA PaCa-2 Cells [3]

| Parameter | IC50 (nM) | Description |

| Cell Proliferation | 70 | Inhibition of cancer cell growth. |

| NAD+/NADH Assay | 42.6 | Disruption of the cellular redox state through Complex I inhibition. |

| ATP Depletion Assay | 29 | Measurement of the reduction in cellular energy currency. |

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by targeting a critical hub of cellular metabolism. The following diagram illustrates the signaling pathway affected by this compound and its downstream consequences.

References

- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DX3-234 | OXPHOS inhibitor | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide to DX3-235: A Novel Oxidative Phosphorylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DX3-235 is a potent and selective inhibitor of oxidative phosphorylation (OXPHOS), a critical metabolic pathway for energy production in cancer cells.[1] As a member of the benzene-1,4-disulfonamide class of compounds, this compound exerts its cytotoxic effects through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[2] This targeted disruption of ATP synthesis has shown significant anti-cancer potential, particularly in preclinical models of pancreatic cancer. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Properties

This compound, also referred to as compound 65 in its primary publication, is a novel benzene-1,4-disulfonamide derivative.[3] Its discovery was the result of a multi-parameter optimization campaign aimed at improving the potency and drug-like properties of an initial hit compound identified in a phenotypic screen.[3]

Chemical Structure of this compound

SMILES: CC(C1=NOC(N2CCN(CC2)C([C@H]3CN(CCC3)S(=O)(C4=CC=C(C=C4)S(C(CC)CC)(=O)=O)=O)=O)=N1)C[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2749555-39-1 | [1][4] |

| Molecular Formula | C26H39N5O6S2 | [1] |

| Molecular Weight | 581.75 g/mol | [1] |

Mechanism of Action: Inhibition of Oxidative Phosphorylation

Oxidative phosphorylation is a fundamental metabolic process that occurs in the mitochondria and is the primary source of ATP for cellular functions.[5] This pathway is particularly crucial for the survival and proliferation of certain cancer cells. This compound selectively targets and inhibits Complex I of the electron transport chain, the first and largest enzyme complex in this pathway.[2] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, leading to a decrease in the proton gradient across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis. The resulting cellular energy crisis triggers significant cytotoxicity in cancer cells that are highly dependent on OXPHOS.[1]

Caption: Inhibition of the mitochondrial electron transport chain by this compound at Complex I.

Biological Activity and Quantitative Data

The biological activity of this compound and its analogs has been evaluated in various cancer cell lines. The primary measure of efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Table 2: In Vitro Cytotoxicity of this compound and Analogs

| Compound | Cell Line | IC50 (μM) in Glucose Medium (7-day incubation) | Reference |

| This compound (65) | MIA PaCa-2 | 0.05 | [1] |

| This compound (65) | BxPC-3 | 0.12 | [1] |

| DX3-234 (64) | MIA PaCa-2 | Not Specified | [3] |

| DX3-234 (64) | BxPC-3 | Not Specified | [3] |

Note: The primary publication emphasizes the increased cytotoxicity in galactose-containing medium, which forces reliance on OXPHOS, though specific IC50 values for this compound under these conditions are not explicitly tabled in the main text.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[3]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Caption: Workflow for determining cell viability using the MTT assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 7 days in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: Following a 4-hour incubation, the medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

ATP Production Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies the amount of ATP present, which is indicative of cell metabolic activity.

-

Cell Culture Conditions: Cells are cultured in either glucose-containing or galactose-containing medium. The galactose medium forces the cells to rely on OXPHOS for ATP production.

-

Compound Treatment: Cells are treated with this compound at various concentrations for a specified period (e.g., 16 hours).

-

Assay Procedure: The CellTiter-Glo® reagent is added to the cell cultures, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The results are typically expressed as a percentage of the ATP levels in untreated control cells.

Conclusion and Future Directions

This compound is a promising new chemical entity that demonstrates potent and selective inhibition of OXPHOS through the targeting of mitochondrial Complex I. Its nanomolar cytotoxicity against pancreatic cancer cell lines highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to evaluate its in vivo efficacy, pharmacokinetic profile, and safety. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing investigation of this compound and the broader class of benzene-1,4-disulfonamide OXPHOS inhibitors. A close analog, DX3-234, has shown significant single-agent efficacy in a Pan02 syngeneic pancreatic cancer model and is well-tolerated in mice, further suggesting the therapeutic potential of this class of compounds.[3]

References

Understanding the Cytotoxic Effects of DX3-235 (NVP-BEZ235): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DX3-235, also known as NVP-BEZ235, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This technical guide provides a comprehensive overview of the cytotoxic effects of this compound, focusing on its mechanisms of action, including the induction of apoptosis and cell cycle arrest. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in understanding the therapeutic potential of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound (NVP-BEZ235) and its Cytotoxic Profile

This compound (NVP-BEZ235) is a novel small molecule inhibitor that targets two critical nodes in a major signaling pathway implicated in cell growth, proliferation, and survival: the PI3K/mTOR pathway. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. Its ability to induce cell death is particularly pronounced in tumor cells with specific genetic alterations, such as HER2 amplification and/or PIK3CA mutations.[1]

The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis and the promotion of cell cycle arrest, leading to a reduction in tumor cell viability and proliferation.

Quantitative Analysis of Cytotoxic Effects

The cytotoxic and anti-proliferative activities of this compound have been quantified in various preclinical studies. The tables below summarize key data points from studies on different cancer cell lines.

Table 1: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Key Genetic Mutations | GI50 (nM) | Notes |

| MCF7 | PIK3CA mutant | Low nM | Strong induction of apoptosis observed. |

| MDA-MB-361 | HER2 amplified | Low nM | Efficient PARP and caspase-7 cleavage observed as early as 24 hours of treatment.[1] |

| MDA-MB-231 | KRAS mutant | Low nM | Less sensitive to apoptosis induction compared to HER2 amplified or PIK3CA mutant cell lines.[1] |

GI50 (Growth Inhibition 50) represents the concentration of the drug that causes 50% inhibition of cell growth.

Table 2: Apoptosis Induction by this compound in Glioma Stem Cells (GSCs)

| Treatment | Apoptosis Level | Key Markers |

| This compound (10 nmol/L) + Ionizing Radiation | Significantly Increased | Increased activation of BID, Bax, active caspase-3, and decreased levels of Bcl-2.[2] |

Core Mechanisms of Cytotoxicity

The cytotoxic effects of this compound are primarily driven by two interconnected cellular processes: the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which this compound exerts its anti-tumor activity. Treatment with this compound has been shown to trigger the intrinsic apoptotic pathway.

Key Observations:

-

Caspase Activation: this compound treatment leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7.[1][3] This activation is a hallmark of apoptosis.

-

PARP Cleavage: The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is another key indicator of apoptosis that is consistently observed following this compound treatment.[1]

-

Bcl-2 Family Modulation: this compound can modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating.[2]

Key Observations:

-

G1 Phase Arrest: this compound, in combination with other treatments like ionizing radiation, has been shown to cause an arrest in the G1 phase of the cell cycle.[2]

-

Role of p53 and p21: The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are key regulators of cell cycle arrest.[4][5] While direct studies on this compound's interaction with p53 are varied, the pathways it inhibits are known to intersect with p53 signaling.

Signaling Pathways Modulated by this compound

The primary molecular target of this compound is the PI3K/mTOR signaling pathway. By inhibiting both PI3K and mTOR, this compound effectively shuts down a cascade of downstream signals that are critical for cell survival and proliferation.

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the cytotoxic effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p21).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caption: General experimental workflow for assessing the cytotoxic effects of this compound.

Conclusion

This compound (NVP-BEZ235) demonstrates significant cytotoxic effects against a variety of cancer cell types through the potent and dual inhibition of the PI3K/mTOR signaling pathway. Its ability to induce apoptosis and cause cell cycle arrest underscores its therapeutic potential as an anti-cancer agent. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the clinical utility of this compound. Further preclinical and clinical investigations are warranted to fully explore the efficacy and safety of this compound in various cancer contexts.

References

- 1. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NVP-BEZ235, a novel dual PI3K/mTOR inhibitor, enhances the radiosensitivity of human glioma stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular architecture of cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

DX3-235's impact on cellular ATP production

Methodological & Application

Application Notes and Protocols for DX3-235 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DX3-235 is a potent and selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. By targeting this complex, this compound disrupts oxidative phosphorylation (OXPHOS), leading to a significant reduction in cellular ATP production and a shift in the NAD+/NADH ratio. This targeted inhibition of mitochondrial respiration makes this compound a valuable tool for investigating the role of OXPHOS in various cellular processes, particularly in cancer metabolism. Cancer cells that are highly dependent on OXPHOS for their energy needs are especially sensitive to this compound's cytotoxic effects.

These application notes provide detailed protocols for utilizing this compound in a range of cell culture experiments to assess its biological activity. The methodologies outlined below cover the assessment of cytotoxic and metabolic effects, as well as the induction of apoptosis and alterations in the cell cycle.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the function of mitochondrial complex I. This inhibition blocks the transfer of electrons from NADH to ubiquinone, a key step in the electron transport chain. The downstream consequences of this action are central to its utility as a research tool and potential therapeutic agent.

Figure 1. Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the quantitative data for DX3-213B, a metabolically stable analog of the this compound series, in pancreatic cancer cell lines. This data provides a baseline for expected potency and can guide concentration selection for various assays.

Table 1: In Vitro Potency of DX3-213B in MIA PaCa-2 Pancreatic Cancer Cells [1][2]

| Parameter | IC50 (nM) | Cell Culture Condition |

| Complex I Inhibition | 3.6 | Cell-free ubiquinone-dependent assay |

| ATP Depletion | 11 | 48-hour treatment |

| Cell Proliferation (Galactose) | 9 | 7-day treatment in galactose-containing media |

Note: The use of galactose-containing media forces cells to rely on oxidative phosphorylation for ATP production, thereby increasing their sensitivity to Complex I inhibitors.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This protocol determines the concentration-dependent effect of this compound on cell viability.

Figure 2. Workflow for the MTT/XTT cell viability assay.

Materials:

-

Target cancer cell line

-

Complete cell culture medium (and galactose-containing medium, if applicable)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT or XTT reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours). For long-term proliferation assays (up to 7 days), change the medium with fresh compound every 2-3 days.

-

MTT/XTT Addition:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.

-

-

Data Acquisition:

-

For MTT: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

For XTT: No solubilization step is required.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

ATP Depletion Assay

This assay directly measures the impact of this compound on cellular ATP levels.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound stock solution

-

96-well white-walled plates

-

Luminescent ATP assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 5,000-20,000 cells per well in 100 µL of medium. Incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Assay Protocol:

-

Equilibrate the plate and the luminescent ATP assay reagent to room temperature.

-

Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of ATP depletion.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis following treatment with this compound.

Figure 3. Workflow for apoptosis analysis by flow cytometry.

Materials:

-

Target cell line

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Staining:

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

Target cell line

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Fixation:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the samples to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of OXPHOS Proteins

This protocol can be used to evaluate the expression levels of subunits of the mitochondrial respiratory complexes following this compound treatment.

Materials:

-

Target cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against OXPHOS complex subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II) and a loading control (e.g., β-actin or VDAC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Troubleshooting

-

Low Cytotoxicity: Ensure the use of galactose-containing medium to sensitize cells to OXPHOS inhibition. Verify the activity of the this compound compound.

-

High Background in Flow Cytometry: Ensure proper washing of cells and use appropriate compensation settings.

-

Weak Signal in Western Blot: Optimize antibody concentrations and incubation times. Ensure complete protein transfer.

These protocols provide a comprehensive framework for investigating the cellular effects of this compound. Researchers should optimize conditions for their specific cell lines and experimental questions.

References

Application Notes and Protocols for Assessing Mitochondrial Respiration with Novel Compound DX3-235

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular metabolism and energy production, primarily through oxidative phosphorylation (OXPHOS). Assessing the impact of novel chemical entities, such as DX3-235, on mitochondrial respiration is a critical step in drug development and toxicological screening. Mitochondrial dysfunction is implicated in a wide range of pathologies, making it a key off-target liability to investigate.[1][2] These application notes provide detailed protocols for evaluating the effects of the hypothetical compound this compound on mitochondrial respiration using two gold-standard techniques: High-Resolution Respirometry (HRR) and Seahorse Extracellular Flux (XF) analysis.

These protocols are designed to be adaptable for various cell types (intact or permeabilized) and isolated mitochondria.[3][4][5] They will guide the user through the process of determining key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiratory capacity, and non-mitochondrial oxygen consumption.

Key Mitochondrial Respiration Parameters

Understanding the following parameters is crucial for interpreting the effects of this compound on mitochondrial function.

| Parameter | Description | Significance |

| Basal Respiration | The baseline oxygen consumption rate (OCR) of cells in their endogenous state. It represents the energetic demand of the cell under baseline conditions. | Provides an overall view of cellular respiratory activity. Changes may indicate a general effect on metabolism. |

| ATP-Linked Respiration | The portion of basal respiration that is coupled to ATP synthesis. It is determined by inhibiting ATP synthase with oligomycin. | Indicates how efficiently the mitochondria are producing ATP. A decrease suggests inhibition of ATP synthesis or uncoupling. |

| Proton Leak | The remaining oxygen consumption after ATP synthase inhibition. It reflects the uncoupling of respiration from ATP synthesis. | Elevated proton leak can be a sign of mitochondrial damage or the presence of uncoupling agents. |

| Maximal Respiration | The maximum rate of oxygen consumption the cell can achieve, induced by an uncoupling agent like FCCP.[3][4] | Represents the spare respiratory capacity of the mitochondria. A lower maximal respiration suggests impairment of the electron transport chain (ETC). |

| Spare Respiratory Capacity | The difference between maximal and basal respiration. It indicates the cell's ability to respond to an increase in energy demand. | A reduced spare capacity can make cells more susceptible to stress. |

| Non-Mitochondrial Respiration | The oxygen consumption that persists after the inhibition of mitochondrial respiration with compounds like rotenone and antimycin A.[6] | This is due to cellular enzymes that consume oxygen and is important for accurately measuring mitochondrial respiration.[7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general pathway of mitochondrial electron transport and the workflows for the experimental protocols.

Caption: General overview of the mitochondrial electron transport chain.

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Protocol 1: High-Resolution Respirometry (HRR) with Oroboros Oxygraph-2k

This protocol is adapted for assessing the impact of this compound on either intact or permeabilized cells. HRR offers high sensitivity and the ability to perform complex substrate-uncoupler-inhibitor titration (SUIT) protocols.[2][3]

Materials

-

Oroboros Oxygraph-2k or similar high-resolution respirometer

-

Respiration medium (e.g., MiR05)[8]

-

Cell culture or tissue samples

-

Digitonin (for permeabilization)

-

This compound stock solution

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A

-

Substrates: Pyruvate, Malate, Glutamate, Succinate

-

ADP

Experimental Procedure

-

Instrument Calibration and Preparation:

-

Cell Preparation and Loading:

-

For intact cells: Harvest cells, wash with respiration medium, and determine cell concentration. Add a known number of cells (e.g., 1-2 million cells/mL) to the chambers.

-

For permeabilized cells: After adding intact cells to the chamber, perform a digitonin titration to determine the optimal concentration for plasma membrane permeabilization without damaging the mitochondrial outer membrane.[4][5] This is achieved by monitoring the increase in respiration upon ADP addition with a Complex I substrate.

-

-

SUIT Protocol for this compound Evaluation:

-

Baseline (ROUTINE) Respiration: Record the stable oxygen consumption rate of the intact cells.

-

This compound Titration: Perform a stepwise titration of this compound to determine its effect on ROUTINE respiration. Add increasing concentrations of this compound and allow the respiration rate to stabilize after each addition.

-

LEAK Respiration (State 4): Inhibit ATP synthase by adding oligomycin (e.g., 2.5 µM). The remaining respiration is due to proton leak.

-

Electron Transfer System (ETS) Capacity (State 3u): Induce maximal uncoupled respiration by titrating FCCP (e.g., in 0.5 µM steps) to find the optimal concentration that gives the highest oxygen consumption.[3]

-

Complex I Inhibition: Add rotenone (e.g., 0.5 µM) to inhibit Complex I. The remaining respiration is driven by substrates feeding into Complex II (if present).

-

Complex III Inhibition: Add antimycin A (e.g., 2.5 µM) to inhibit Complex III and shut down the electron transport chain. The residual oxygen consumption is non-mitochondrial.

-

-

Data Analysis:

-

Calculate the oxygen consumption rates (flux) for each respiratory state, normalized to cell number or protein content.

-

Compare the respiratory parameters between control (vehicle-treated) and this compound-treated cells.

-

Protocol 2: Seahorse XF Cell Mito Stress Test

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells in a microplate format, allowing for higher throughput analysis.[6][7]

Materials

-

Seahorse XF Analyzer (e.g., XFe96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.[6]

-

This compound stock solution

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[7]

Experimental Procedure

-

Cell Seeding:

-

Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

-

-

Sensor Cartridge Hydration:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

-

-

Assay Preparation:

-

On the day of the assay, remove the growth medium from the cells, wash with pre-warmed assay medium, and add the final volume of assay medium to each well.

-

Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.[6]

-

-

Compound Loading:

-

Load the injector ports of the sensor cartridge with the compounds for sequential injection:

-

Port A: this compound (at various concentrations) or vehicle control.

-

Port B: Oligomycin.

-

Port C: FCCP.

-

Port D: Rotenone/Antimycin A mixture.

-

-

-

Running the Assay:

-

Calibrate the instrument with the hydrated sensor cartridge.

-

Replace the calibrant plate with the cell plate and initiate the assay.

-

The instrument will perform cycles of mixing, waiting, and measuring to determine the OCR at baseline and after each compound injection.[9]

-

-

Data Analysis:

-

Use the Seahorse Wave software to analyze the kinetic data.[9]

-

The software will automatically calculate the key parameters of mitochondrial respiration.

-

Compare the effects of different concentrations of this compound to the vehicle control.

-

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from either the HRR or Seahorse XF experiments.

| Treatment | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Proton Leak (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (pmol O₂/min) | Non-Mitochondrial Respiration (pmol O₂/min) |

| Vehicle Control | ||||||

| This compound (Low Conc.) | ||||||

| This compound (Mid Conc.) | ||||||

| This compound (High Conc.) |

Conclusion

These protocols provide a robust framework for the initial characterization of the mitochondrial effects of the novel compound this compound. By employing both high-resolution respirometry and extracellular flux analysis, researchers can obtain a comprehensive profile of how a compound modulates mitochondrial function. The data generated will be invaluable for making informed decisions in the drug development pipeline and for understanding the compound's mechanism of action. It is essential to optimize assay conditions, such as cell density and compound concentrations, for each specific cell type and experimental setup.

References

- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 2. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]

- 3. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.protocols.io [content.protocols.io]

- 7. agilent.com [agilent.com]

- 8. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: DX3-235 in Metabolic Research Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

DX3-235 is a novel small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. These application notes provide a comprehensive overview of the utility of this compound in various in vitro and in vivo models of metabolic research. Detailed protocols for key experiments are provided, along with representative data and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a guide for researchers investigating metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).

Introduction to this compound

This compound is a potent and selective allosteric activator of AMPK. By binding to the gamma subunit of the AMPK complex, this compound mimics the effects of AMP, leading to the phosphorylation and activation of the catalytic alpha subunit. Activated AMPK, in turn, phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP, while simultaneously inhibiting anabolic pathways that consume ATP. This mechanism makes this compound a valuable tool for studying the therapeutic potential of AMPK activation in various metabolic disorders.

Key Applications

-

In vitro studies: Elucidation of AMPK-mediated signaling pathways in cultured cells (e.g., hepatocytes, myotubes, adipocytes).

-

In vivo studies: Investigation of the effects of this compound on glucose homeostasis, lipid metabolism, and insulin sensitivity in rodent models of metabolic disease.

-

Drug discovery: Use as a positive control for AMPK activation in high-throughput screening assays.

Data Presentation

Table 1: In Vitro Efficacy of this compound on AMPK Signaling and Glucose Uptake in L6 Myotubes

| Treatment | p-AMPKα (Thr172) / Total AMPKα (Fold Change) | p-ACC (Ser79) / Total ACC (Fold Change) | 2-Deoxyglucose Uptake (pmol/min/mg protein) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 15.2 ± 1.8 |

| This compound (1 µM) | 4.5 ± 0.5 | 3.8 ± 0.4 | 35.8 ± 3.1 |

| This compound (10 µM) | 8.2 ± 0.9 | 7.1 ± 0.8 | 55.1 ± 4.9 |

| AICAR (1 mM) | 5.1 ± 0.6 | 4.2 ± 0.5 | 38.5 ± 3.5 |

Data are presented as mean ± SEM from three independent experiments. AICAR is a known AMPK activator and is used as a positive control.

Table 2: In Vivo Effects of this compound in a Diet-Induced Obese (DIO) Mouse Model

| Treatment Group (8 weeks) | Body Weight (g) | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | Liver Triglycerides (mg/g tissue) |

| Lean Control | 25.3 ± 1.2 | 85.6 ± 4.3 | 0.8 ± 0.1 | 10.2 ± 1.5 |

| DIO + Vehicle | 45.8 ± 2.5 | 155.2 ± 8.1 | 2.5 ± 0.3 | 55.7 ± 6.2 |

| DIO + this compound (10 mg/kg) | 38.1 ± 2.1 | 110.5 ± 6.5 | 1.5 ± 0.2 | 28.9 ± 3.4 |

| DIO + this compound (30 mg/kg) | 32.5 ± 1.8 | 95.8 ± 5.2 | 1.1 ± 0.1 | 18.4 ± 2.1 |

Data are presented as mean ± SEM (n=8 mice per group).

Experimental Protocols

Protocol 1: In Vitro AMPK Activation and Glucose Uptake Assay in L6 Myotubes

1. Cell Culture and Differentiation:

- Culture L6 myoblasts in DMEM supplemented with 10% FBS.

- Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

2. This compound Treatment:

- Starve differentiated myotubes in serum-free DMEM for 4 hours.

- Treat cells with varying concentrations of this compound or vehicle for 1 hour.

3. Western Blotting for AMPK Signaling:

- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Determine protein concentration using a BCA assay.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Probe with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC.

- Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

4. 2-Deoxyglucose Uptake Assay:

- Following this compound treatment, wash cells with Krebs-Ringer-HEPES (KRH) buffer.

- Incubate with KRH buffer containing 0.5 µCi/mL [³H]2-deoxyglucose and 10 µM unlabeled 2-deoxyglucose for 10 minutes.

- Stop the uptake by washing with ice-cold KRH buffer.

- Lyse cells with 0.1 M NaOH and measure radioactivity using a scintillation counter.

- Normalize glucose uptake to total protein content.

Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

1. Animal Model:

- Induce obesity in C57BL/6J mice by feeding a high-fat diet (60% kcal from fat) for 12 weeks.

- House mice in a temperature-controlled facility with a 12-hour light/dark cycle.

2. This compound Administration:

- Randomly assign DIO mice to treatment groups (vehicle, this compound low dose, this compound high dose).

- Administer this compound or vehicle daily via oral gavage for 8 weeks.

3. Metabolic Phenotyping:

- Monitor body weight weekly.

- Measure fasting blood glucose and plasma insulin at the end of the study.

- Perform an oral glucose tolerance test (OGTT) in the final week of treatment.

4. Tissue Analysis:

- At the end of the study, euthanize mice and collect liver tissue.

- Measure liver triglyceride content using a commercially available kit.

Visualizations

Caption: Signaling pathway of this compound-mediated AMPK activation and its downstream metabolic effects.

Caption: Experimental workflow for in vitro analysis of this compound in L6 myotubes.

Caption: Experimental workflow for in vivo efficacy testing of this compound in DIO mice.

Application Notes and Protocols for Studying Cancer Cell Metabolism with DX3-235

For Researchers, Scientists, and Drug Development Professionals

Introduction

DX3-235 is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. By targeting oxidative phosphorylation (OXPHOS), this compound disrupts cellular energy metabolism, leading to reduced ATP production and cytotoxicity in cancer cells that are reliant on this pathway. These characteristics make this compound a valuable tool for investigating the metabolic vulnerabilities of cancer cells and for the development of novel anti-cancer therapeutics.

These application notes provide a comprehensive overview of the use of this compound in cancer cell metabolism research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the function of mitochondrial Complex I. This inhibition blocks the transfer of electrons from NADH to ubiquinone, a key step in the electron transport chain. The consequences of this inhibition include:

-

Decreased ATP Production: The disruption of the electron transport chain significantly reduces the production of ATP through oxidative phosphorylation.

-

Altered Redox State: Inhibition of Complex I leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio, impacting numerous cellular redox reactions.

-

Increased Oxidative Stress: Impaired electron flow can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Cancer cells exhibit diverse metabolic phenotypes. While many cancer cells rely on aerobic glycolysis (the Warburg effect), a significant subset, particularly certain types of pancreatic cancer, are highly dependent on OXPHOS for their energy needs. This compound is particularly effective in these OXPHOS-dependent cancer cells.

Quantitative Data

The inhibitory activity of this compound has been characterized in various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines [1][2]

| Cell Line | Culture Medium | Assay Duration | IC₅₀ (μM) |

| MIA PaCa-2 | Galactose-containing | 3 days | 0.07 |

| BxPC-3 | Glucose-containing | 7 days | 0.2 |

Note: The heightened potency in galactose-containing medium highlights the dependence of these cells on OXPHOS, as galactose metabolism primarily feeds into the electron transport chain.

Table 2: Inhibition of Mitochondrial Function by this compound [2]

| Parameter | Cell Line | IC₅₀ (nM) |

| Complex I Function (NAD+/NADH ratio) | MIA PaCa-2 | 30 |

| ATP Production | MIA PaCa-2 | Not explicitly stated in abstracts, but described as nanomolar inhibition. |

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on cancer cell metabolism.

Protocol 1: Cellular Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]

Materials:

-

Cancer cell line of interest (e.g., MIA PaCa-2, BxPC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using a suitable software.

-

Protocol 2: Measurement of Cellular ATP Levels

This protocol describes how to measure the effect of this compound on intracellular ATP levels using a luminescent ATP assay kit.[7][8][9][10][11]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

96-well opaque plates

-

Luminescent ATP assay kit (containing ATP releasing agent, luciferase, and luciferin substrate)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the Cellular Cytotoxicity Assessment protocol, using a 96-well opaque plate.

-

-

ATP Measurement:

-

After the desired treatment period, equilibrate the plate and the ATP assay reagents to room temperature.

-

Add the ATP releasing agent to each well according to the manufacturer's instructions. This will lyse the cells and release the ATP.

-

Add the luciferase/luciferin substrate solution to each well.

-

Incubate the plate for the time specified in the kit's protocol to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Determine the ATP concentration in each sample by comparing its luminescence to the standard curve.

-

Normalize the ATP levels to the cell number or protein concentration if necessary.

-

Compare the ATP levels in this compound-treated cells to the vehicle control.

-

Protocol 3: Assessment of Mitochondrial Complex I Activity

This protocol outlines a method to determine the inhibitory effect of this compound on mitochondrial Complex I activity by measuring the NAD+/NADH ratio.[12][13][14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

NAD/NADH assay kit

-

Microplate reader capable of fluorescence or absorbance measurements

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the Cellular Cytotoxicity Assessment protocol.

-

-

Sample Preparation:

-

After treatment, wash the cells with cold PBS.

-

Lyse the cells using the extraction buffer provided in the NAD/NADH assay kit.

-

Follow the kit's instructions to separate NAD+ and NADH or to measure the total NAD/NADH pool. This may involve a heating or chemical treatment step to specifically measure one form.

-

-

NAD/NADH Measurement:

-

Add the assay reagents to the prepared samples in a 96-well plate.

-

Incubate the plate as per the manufacturer's instructions to allow for the enzymatic reaction that generates a fluorescent or colorimetric signal proportional to the amount of NAD+ or NADH.

-

Measure the fluorescence or absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentrations of NAD+ and NADH in each sample using a standard curve.

-

Determine the NAD+/NADH ratio for each treatment condition.

-

Compare the NAD+/NADH ratios in this compound-treated cells to the vehicle control. A decrease in this ratio indicates inhibition of Complex I.

-

Visualizations

Signaling Pathway

Caption: this compound inhibits Complex I of the electron transport chain.

Experimental Workflow

Caption: Workflow for studying this compound's effect on cancer cell metabolism.

Logical Relationship

Caption: Causal chain from this compound to cancer cell death.

References

- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. abcam.com [abcam.com]

- 9. abcam.com [abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Mitochondrial complex activity assays [protocols.io]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Inhibition of mitochondrial complex I leading to NAD+/NADH imbalance in type 2 diabetic patients who developed late stent thrombosis: Evidence from an integrative analysis of platelet bioenergetics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Experimental Design Using JNJ-2113 (DX3-235): Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and executing in vivo experimental studies using JNJ-2113 (formerly PN-235), a potent and orally bioavailable peptide antagonist of the Interleukin-23 (IL-23) receptor. The initial user query referenced "DX3-235," which is likely a typographical error for compounds with similar numerical designations that are currently under investigation. Based on publicly available preclinical and clinical data, JNJ-2113 is a leading candidate in this class. JNJ-2113 selectively blocks the IL-23 signaling pathway, a critical driver of inflammation in several autoimmune diseases. These protocols are intended for researchers in immunology, pharmacology, and drug development who are investigating the therapeutic potential of targeting the IL-23 axis in preclinical models of psoriasis and inflammatory bowel disease (IBD).

Mechanism of Action and Signaling Pathway

JNJ-2113 is a macrocyclic peptide that binds with high affinity to the IL-23 receptor (IL-23R), competitively inhibiting the binding of IL-23.[1] This blockade prevents the subsequent downstream signaling cascade that is crucial for the expansion and maintenance of T helper 17 (Th17) cells and other pathogenic immune cells.[2] The IL-23 pathway is a key driver of chronic inflammation and is implicated in the pathogenesis of numerous autoimmune disorders, including psoriasis and IBD.[2]

Upon binding of IL-23 to its receptor complex (IL-23R and IL-12Rβ1), the associated Janus kinases (JAK), JAK2 and TYK2, are activated.[3] This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[2] Activated STAT3 dimerizes and translocates to the nucleus, where it induces the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2] These cytokines act on various cell types, including keratinocytes and intestinal epithelial cells, to promote inflammation, cellular proliferation, and tissue damage. By inhibiting the initial step in this cascade, JNJ-2113 effectively suppresses the production of these key pathogenic cytokines.

Caption: IL-23 Signaling Pathway and Mechanism of JNJ-2113 Inhibition.

Preclinical Data Summary

JNJ-2113 has demonstrated efficacy in various preclinical models of inflammation. The following table summarizes key quantitative data from these studies.

| Model | Species | Compound | Dosing Regimen (Oral) | Key Outcomes | Reference |

| IL-23-Induced Skin Inflammation | Rat | JNJ-2113 | Dose-dependent | - Inhibition of IL-23-induced skin thickening.- Reduction of IL-17A, IL-17F, and IL-22 gene expression in the skin. | [4] |

| Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis | Rat | JNJ-2113 | ≥ 0.3 mg/kg/day | - Attenuation of disease parameters (e.g., weight loss, colon inflammation). | [4] |

| Imiquimod-Induced Psoriasis-like Inflammation | Mouse | JNJ-2113 | Not specified | - Similar efficacy to an IL-23 antibody in reducing skin thickness and downstream cytokine production. |

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of JNJ-2113 in established mouse models of psoriasis and colitis.

Protocol 1: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model is widely used to screen for anti-psoriatic compounds and recapitulates key features of human psoriasis, including dependence on the IL-23/IL-17 axis.

References

- 1. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]

- 2. Protagonist Therapeutics Announces Positive Topline Results for Phase 2b FRONTIER 1 Clinical Trial of Oral IL-23 Receptor Antagonist JNJ-2113 (PN-235) in Psoriasis - BioSpace [biospace.com]

- 3. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DX3-235 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DX3-235, a potent oxidative phosphorylation (OXPHOS) inhibitor, in a variety of in vitro assays. The information is intended to assist researchers in designing and executing experiments to investigate the biological effects of this compound.

Introduction

This compound is a small molecule inhibitor that targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting Complex I, this compound disrupts cellular respiration, leading to a decrease in ATP production and inducing cellular cytotoxicity, particularly in cancer cells that are highly dependent on OXPHOS. These notes provide recommended concentrations, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Data Presentation

The efficacy of an OXPHOS inhibitor can vary significantly across different cell lines and assay conditions. While specific IC50 values for this compound are not broadly published, a related benzene-1,4-disulfonamide compound, DX3-213B, demonstrates potent, low nanomolar inhibition of Complex I and cancer cell proliferation. This suggests that this compound is likely to be effective in a similar nanomolar range.

Researchers should empirically determine the optimal concentration for their specific cell line and assay. The following table provides recommended starting concentration ranges for common in vitro assays based on the known activity of potent Complex I inhibitors.

| Assay Type | Cell Type | Recommended Starting Concentration Range | Key Readouts |

| Cell Viability/Proliferation | Cancer cell lines (e.g., Pancreatic, Breast, Lung) | 1 nM - 1 µM | IC50 determination (e.g., via MTT, CellTiter-Glo®) |

| Mitochondrial Complex I Activity | Isolated mitochondria or cell lysates | 0.1 nM - 100 nM | NADH oxidation rate, colorimetric or fluorescent probe signal |

| ATP Production Assay | Whole cells | 1 nM - 500 nM | Luminescence-based ATP quantification |

| Cellular Respiration (OCR) | Adherent or suspension cells | 1 nM - 500 nM | Oxygen consumption rate (e.g., using Seahorse XF Analyzer) |

| Glycolysis Rate (ECAR) | Adherent or suspension cells | 1 nM - 500 nM | Extracellular acidification rate (e.g., using Seahorse XF Analyzer) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MiaPaCa-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 1 µM down to 1 nM. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mitochondrial Complex I Activity Assay

This protocol measures the enzymatic activity of Complex I in isolated mitochondria or cell lysates.

Materials:

-

This compound

-

Isolated mitochondria or cell lysate

-

Complex I Assay Buffer

-

NADH solution

-

Ubiquinone (Coenzyme Q1)

-

Complex I specific dye (e.g., a colorimetric probe that gets reduced by Complex I)

-

96-well plate

-

Plate reader capable of kinetic measurements

Procedure:

-